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Introduction

Amphiphysin is a critical scaffolding protein in clathrin-mediated endocytosis (CME), a
fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface
receptor expression, and synaptic vesicle recycling. Its well-defined domain architecture,
consisting of an N-terminal Bin-Amphiphysin-Rvs (BAR) domain, a central Clathrin and AP2-
binding (CLAP) domain, and a C-terminal Src homology 3 (SH3) domain, orchestrates the
recruitment and assembly of the endocytic machinery.[1][2] The SH3 domain, in particular,
plays a pivotal role by interacting with the proline-rich domain of the large GTPase dynamin, a
protein essential for the scission of newly formed vesicles from the plasma membrane.[3][4]

This document provides detailed application notes and protocols for utilizing fragments of
amphiphysin, specifically the SH3 domain and other truncated forms, as potent inhibitors of
endocytosis. By competitively disrupting the interaction between endogenous amphiphysin
and dynamin, these fragments serve as valuable tools for studying the molecular mechanisms
of endocytosis and for the potential development of therapeutic agents that modulate this
pathway.

Mechanism of Action

The inhibitory effect of amphiphysin fragments on endocytosis stems from their ability to act
as dominant-negative mutants. The overexpression of the amphiphysin SH3 domain in cells
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leads to a potent blockade of receptor-mediated endocytosis.[5] This occurs because the SH3
domain fragment binds to the proline-rich domain of dynamin, preventing the recruitment of
endogenous, full-length amphiphysin and subsequent dynamin polymerization and vesicle
scission.[6] Similarly, truncated forms of amphiphysin | that lack the BAR domain but retain
the SH3 domain, or even N-terminal fragments, can interfere with the normal function of the
full-length protein and inhibit processes like transferrin uptake and synaptic vesicle
endocytosis.[7][8][9]

Data Presentation

The following tables summarize quantitative data on the inhibitory effects of various
amphiphysin fragments on clathrin-mediated endocytosis, as measured by transferrin uptake
assays.

Table 1: Inhibition of Transferrin Uptake by Amphiphysin | Fragments in COS-7 Cells

Percentage
) ] Decrease in
Amphiphysin | .
Method of Transferrin Uptake
Fragment . Reference
Quantification (Compared to Full-
Expressed
Length
Amphiphysin I)
Fluorescence
Fragment (1-278) ) 25% [7]
Microscopy
Fluorescence
Fragment (279-695) 22% [7]

Microscopy

Table 2: Qualitative and Quantitative Inhibition of Endocytosis by Amphiphysin SH3 Domain
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Amphiphysin Observed
Cell Type Assay Reference
Fragment Effect
) Potent blockade
) ) Transferrin &
Amphiphysin COs-7 of receptor-
) ] EGF Uptake ) [5]
SH3 Domain Fibroblasts mediated
Assay )
endocytosis
Accumulation of
) ) invaginated
Amphiphysin Lamprey Electron )
. i clathrin-coated [1]
SH3 Domain Synapse Microscopy ) )
pits with
elongated necks
Truncated
) ) ) Inhibition of
Amphiphysin | Transferrin ) )
) ) COS-7 Cells clathrin-mediated  [8]
(amino acids 1- Uptake Assay ]
endocytosis
392)
57% inhibition of
presynaptic
Truncated Rat Hippocampal FM 4-64 vesicle ]
Amphiphysin | Neurons Labeling endocytosis

compared to

wild-type

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the disruption of

endocytosis using amphiphysin fragments.

Protocol 1: Transient Transfection of Mammalian Cells

with Amphiphysin Fragment Plasmids

This protocol describes the transient transfection of mammalian cells (e.g., COS-7, HEK293T)
to express amphiphysin fragments.

Materials:
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o Mammalian expression vector containing the cDNA for the desired amphiphysin fragment
(e.g., pPEGFP-C1-Amph(SH3))

e Cultured mammalian cells (e.g., COS-7)

e Complete cell culture medium (e.g., DMEM with 10% FBS)
o Serum-free cell culture medium

o Transfection reagent (e.g., Lipofectamine 2000)

o 6-well plates

» Sterile microcentrifuge tubes

Procedure:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will
result in 70-90% confluency on the day of transfection.

o Plasmid DNA Preparation: In a sterile microcentrifuge tube, dilute 2 pg of the amphiphysin
fragment plasmid DNA in 100 L of serum-free medium.

o Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute the
transfection reagent according to the manufacturer's instructions in 100 pL of serum-free
medium.

o Complex Formation: Combine the diluted plasmid DNA and the diluted transfection reagent.
Mix gently and incubate at room temperature for 20-30 minutes to allow for the formation of
DNA-lipid complexes.

» Transfection: While the complexes are forming, wash the cells once with serum-free medium
and then add 800 pL of serum-free medium to each well.

o Addition of Complexes: Add the 200 uL of the DNA-lipid complex mixture dropwise to each
well. Gently rock the plate to ensure even distribution.

¢ Incubation: Incubate the cells at 37°C in a CO2 incubator.
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» Post-Transfection: After 4-6 hours of incubation, replace the transfection medium with 2 mL
of complete culture medium.

o Expression: Allow the cells to express the amphiphysin fragment for 24-48 hours before
proceeding with subsequent assays. Expression can be confirmed by fluorescence
microscopy if a fluorescent tag (e.g., GFP) is used.

Protocol 2: Transferrin Uptake Assay using
Fluorescence Microscopy

This protocol is for the qualitative and quantitative assessment of clathrin-mediated
endocytosis by measuring the uptake of fluorescently labeled transferrin.[1][10][11]

Materials:

Transfected cells cultured on glass coverslips in a 24-well plate

e Serum-free medium (e.g., DMEM) supplemented with 25 mM HEPES, pH 7.4, and 0.5%
(w/v) BSA

o Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647, 10 pg/mL final
concentration)

o Phosphate-buffered saline (PBS)

o 4% Paraformaldehyde (PFA) in PBS for fixation

e Mounting medium with DAPI (to stain nuclei)

Procedure:

o Cell Starvation: Wash the cells on coverslips twice with warm PBS. To deplete endogenous
transferrin, starve the cells by incubating them in pre-warmed serum-free medium with
HEPES and BSA for 30-60 minutes at 37°C.

o Transferrin Pulse: Add the fluorescently labeled transferrin to the starvation medium to a final
concentration of 10 pg/mL. Incubate the cells for a defined period (e.g., 1-15 minutes) at
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37°C to allow for internalization.

Stopping Uptake: To stop the uptake, quickly wash the cells three times with ice-cold PBS.

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS.

Staining (Optional): If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5
minutes and stain for other intracellular markers.

Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI.

Imaging: Visualize the cells using a fluorescence microscope. Capture images of transfected
cells (identified by the fluorescent tag of the amphiphysin fragment) and non-transfected
cells in the same field of view.

Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean
fluorescence intensity of internalized transferrin per cell. Compare the intensity in cells
expressing the amphiphysin fragment to that in non-transfected control cells.

Protocol 3: GST Pull-Down Assay to Demonstrate
Disruption of Amphiphysin-Dynamin Interaction

This protocol is used to show that an amphiphysin fragment (e.g., SH3 domain) can disrupt

the interaction between full-length amphiphysin and dynamin.[12][13]

Materials:

GST-tagged amphiphysin SH3 domain fusion protein (and GST alone as a control) purified
from E. coli

Glutathione-agarose beads

Cell lysate containing dynamin (e.g., from brain tissue or transfected cells)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Wash buffer (e.g., PBS with 0.1% Triton X-100)

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCI, pH 8.0)
SDS-PAGE gels and Western blotting reagents

Anti-dynamin antibody

Anti-GST antibody

Procedure:

Bead Preparation: Wash the glutathione-agarose beads three times with ice-cold PBS.

Protein Binding: Incubate the washed beads with either GST-Amph(SH3) or GST alone in
binding buffer for 1 hour at 4°C with gentle rotation to immobilize the fusion proteins.

Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to
remove unbound protein.

Incubation with Lysate: Add the cell lysate containing dynamin to the beads and incubate for
2-4 hours at 4°C with gentle rotation.

Washing: Pellet the beads and wash them five times with wash buffer to remove non-
specifically bound proteins.

Elution: Elute the bound proteins by adding elution buffer and incubating for 10 minutes at
room temperature. Collect the eluate by centrifugation.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the
membrane with anti-dynamin and anti-GST antibodies to detect the presence of dynamin in
the pull-down fractions. A successful experiment will show that dynamin is pulled down by
GST-Amph(SH3) but not by GST alone. To show disruption, pre-incubate the lysate with a
non-tagged SH3 domain before adding it to beads with full-length GST-amphiphysin.
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Caption: Domain architecture of Amphiphysin.
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Caption: Amphiphysin's role in endocytosis.
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Caption: Workflow for studying endocytosis disruption.
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Caption: Mechanism of endocytosis disruption.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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